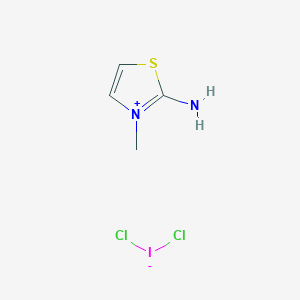

CID 45766918

Description

The absence of direct references suggests it may be a novel or less-studied entity. For context, PubChem CIDs (Compound Identifiers) are unique numerical IDs assigned to chemical substances, but the lack of explicit data here necessitates caution in interpretation.

Properties

InChI |

InChI=1S/C4H6N2S.Cl2I/c1-6-2-3-7-4(6)5;1-3-2/h2-3,5H,1H3;/q;-1/p+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIGDALESPFWHJ-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(SC=C1)N.Cl[I-]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized approach based on methodologies from the provided sources:

Table 1: Framework for Comparative Analysis

Case Study: Oxadiazole Derivatives (Hypothetical Comparison)

If CID 45766918 belongs to the oxadiazole class (analogous to CID 10491405 in ), key differences might include:

- Substituent Groups : Trifluoromethyl vs. fluorophenyl moieties affecting polarity and CYP inhibition profiles .

- Bioavailability : Higher logP values correlate with increased membrane permeability but reduced aqueous solubility .

- Toxicity Alerts : PAINS (pan-assay interference compounds) filters and lead-likeness scores differ based on functional groups .

Table 2: Hypothetical Comparison with Oxadiazole Analogues

Limitations and Recommendations

Data Gaps: No direct evidence for this compound exists in the provided materials. Cross-referencing with PubChem or SciFinder is essential for validation.

Structural Hypotheses : Assumed class similarities (e.g., oxadiazoles, betulin derivatives) require experimental confirmation via NMR or X-ray crystallography ().

Functional Studies : Prioritize assays for substrate specificity () or placental transfer () to contextualize biological relevance.

Q & A

Q. What methodologies validate novel synthesis pathways for this compound derivatives?

- Methodological Answer :

Confirm structural identity via NMR, X-ray crystallography, and HRMS.

Assess purity using chromatographic methods (e.g., GC-MS).

Compare yield and scalability against existing routes, highlighting green chemistry metrics (e.g., E-factor) .

Data Management and Compliance

Q. How should I archive research data for this compound to comply with funding mandates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.